![molecular formula C14H22N4O B7518799 N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes including learning, memory, and synaptic plasticity.
Mechanism of Action
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes.
Biochemical and physiological effects:
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been shown to have several biochemical and physiological effects, particularly in the brain. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can also affect learning and memory processes by modulating the activity of mGluR5.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in lab experiments is its selectivity for mGluR5. This makes it a useful tool for studying the role of mGluR5 in various physiological processes. However, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide also has poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the use of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in scientific research. One potential application is in the treatment of neurological disorders such as Fragile X syndrome and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanisms underlying these effects and to develop more effective treatments. Additionally, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can be used as a tool to study the role of mGluR5 in various physiological processes, which can lead to a better understanding of the brain and its functions.
Synthesis Methods
The synthesis of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide involves several steps, including the preparation of 4-methylpiperazine, 3-bromo-6-(hydroxymethyl)pyridine, and butanoyl chloride. These compounds are then reacted together to form N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR5, which is involved in several neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-4-14(19)16-12-5-6-13(15-11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQOZGVZPEXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


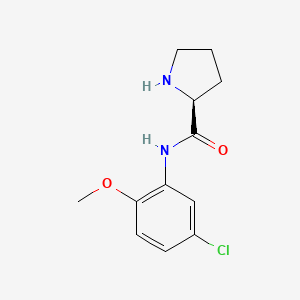

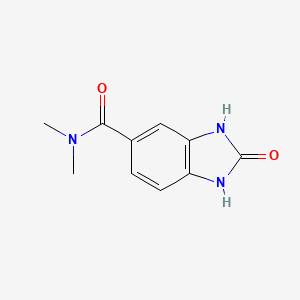
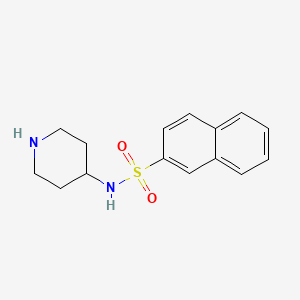

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

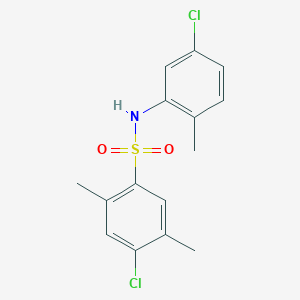
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
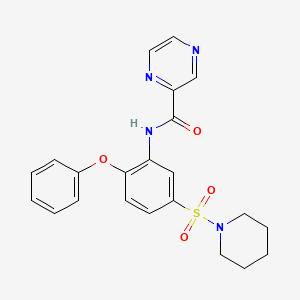
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)

![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)